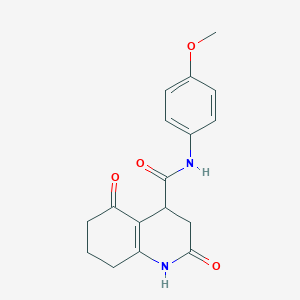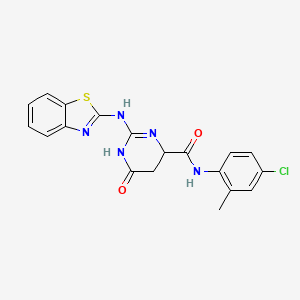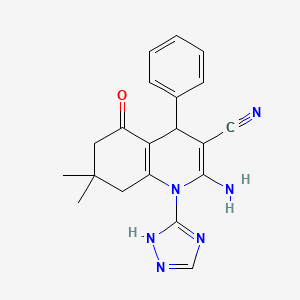![molecular formula C33H30ClNO9S3 B11036119 Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036119.png)
Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structure and potential applications in various fields This compound features a spiro structure, which is a type of bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the chlorophenyl and tetracarboxylate groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of chlorophenyl and carboxylate groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction can produce spiro compounds with modified functional groups.
Scientific Research Applications
Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer in various chemical reactions.
Tetramethylpiperidine-N-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
Tetramethylthiourea: Utilized in the synthesis of sulfur-containing compounds and as a reagent in organic chemistry.
Uniqueness
Tetramethyl 6’-[(2-chlorophenyl)carbonyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its complex spiro structure and the presence of multiple functional groups
Properties
Molecular Formula |
C33H30ClNO9S3 |
|---|---|
Molecular Weight |
716.2 g/mol |
IUPAC Name |
tetramethyl 6'-(2-chlorobenzoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H30ClNO9S3/c1-15-13-18-20(14-16(15)2)35(27(36)17-11-9-10-12-19(17)34)32(3,4)26-21(18)33(22(28(37)41-5)23(45-26)29(38)42-6)46-24(30(39)43-7)25(47-33)31(40)44-8/h9-14H,1-8H3 |
InChI Key |
YTTBILFIDNUNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036047.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11036051.png)

![2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11036074.png)
![1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11036080.png)
![ethyl {4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11036086.png)
![5-(4-chlorophenyl)-7-phenyl-6-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11036091.png)
![2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11036099.png)

![N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11036122.png)
![6-(3-methoxypropyl)-2-morpholinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11036127.png)
![1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11036135.png)
